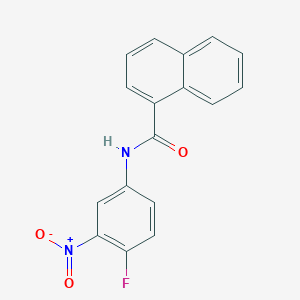

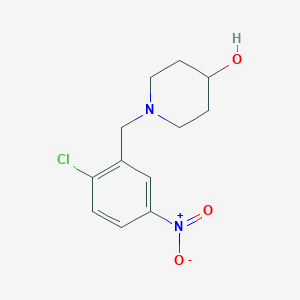

![molecular formula C17H12ClNO2S B5616430 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5616430.png)

2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves the reaction of cyclic oximes with S2Cl2 and pyridine in acetonitrile, leading to the formation of fused 1,2,3-dithiazoles. This process is characterized by hetero ring-closure accompanied by chlorination of the carbocyclic moieties. A noteworthy aspect of the synthesis involves the selective formation of these compounds and, in certain cases, the rearrangement of the dithiazole ring, indicating the versatility and complexity of the synthesis methods used for these compounds (Konstantinova et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is confirmed through techniques such as single-crystal X-ray diffraction. This structural characterization highlights the intricate arrangement of atoms and the molecular geometry, which are pivotal in determining the compound's reactivity and properties. For instance, the structure of 4-chloro-5H-naphtho[1,2-d][1,2,3]dithiazol-5-one was elucidated, showcasing the complex behavior observed in electrochemical studies, likely involving hydrodechlorination at a low potential (Konstantinova et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of this class of compounds is marked by their participation in various substitution and coupling reactions. For example, 1-(alkyl- or aryl-sulfinyl)naphthalenes, when activated by electron-withdrawing substituents, undergo substitution reactions with Grignard reagents. This suggests a high level of reactivity and potential for functionalization, which is crucial for the development of more complex molecules and materials (Baker et al., 1995).

Physical Properties Analysis

The physical properties of 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide derivatives, such as solubility, melting points, and crystalline structure, are closely tied to their molecular architecture. For instance, the crystal structures and molecular modeling studies provide insights into the E-E distance variations and the degree of distortion in the naphthalene backbone, reflecting on the steric and electronic effects imparted by the sulfoxide and isothiazole groups (Aucott et al., 2004).

properties

IUPAC Name |

3-[(3-chlorophenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c18-14-7-1-4-12(10-14)11-19-15-8-2-5-13-6-3-9-16(17(13)15)22(19,20)21/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARRQQPMEXEBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

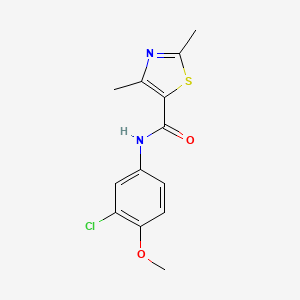

![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B5616353.png)

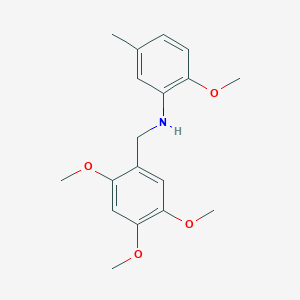

![10-methoxy-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5616362.png)

![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(2-thienyl)butanoyl]-4-piperidinol](/img/structure/B5616376.png)

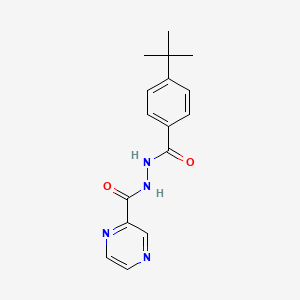

![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)

![3-(4-nitrophenyl)-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5616404.png)

![(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)

![1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one](/img/structure/B5616433.png)